molecular formula C10H13BO4 B151646 (4-(Methoxycarbonyl)-3,5-dimethylphenyl)boronic acid CAS No. 876189-19-4

(4-(Methoxycarbonyl)-3,5-dimethylphenyl)boronic acid

Cat. No. B151646
CAS RN: 876189-19-4
M. Wt: 208.02 g/mol
InChI Key: PZRQLKHCAJPJDQ-UHFFFAOYSA-N
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Description

4-(Methoxycarbonyl)-3,5-dimethylphenyl)boronic acid is a white or off-white solid powder . It is primarily used as a pharmaceutical intermediate . It is used in the synthesis and evaluation of several organic compounds .


Synthesis Analysis

The synthesis of 4-(Methoxycarbonyl)-3,5-dimethylphenyl)boronic acid involves the use of phenylacetic acid, THF/methanol mixture, and 1N sodium hydroxide solution . The reaction mixture is stirred at room temperature for 18 hours and then at 40°C for 3 hours .


Molecular Structure Analysis

The molecular formula of 4-(Methoxycarbonyl)-3,5-dimethylphenyl)boronic acid is C8H9BO4 . Its molecular weight is 179.97 g/mol .


Chemical Reactions Analysis

This compound is used in Suzuki–Miyaura cross-coupling reactions with aryl halides to form C-C bonds . It is also used for the synthesis of biphenyl derivatives by selective ortho C-H arylation of ketones using Rh catalyst .


Physical And Chemical Properties Analysis

4-(Methoxycarbonyl)-3,5-dimethylphenyl)boronic acid is a solid at 20°C . It has a melting point of 234°C . It is insoluble in water but soluble in methanol .

Mechanism of Action

Target of Action

The primary target of 4-Methoxycarbonyl-3,5-Dimethylphenylboronic Acid is the transition metal catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers formally nucleophilic organic groups from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The key biochemical pathway involved is the Suzuki–Miyaura cross-coupling reaction . This reaction is widely applied in the formation of carbon–carbon bonds and is known for its mild and functional group tolerant reaction conditions . The compound, as an organoboron reagent, plays a crucial role in this process .

Pharmacokinetics

It’s worth noting that the compound’s stability and reactivity in the suzuki–miyaura coupling reaction suggest it may have suitable properties for bioavailability .

Result of Action

The primary result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including biologically and pharmacologically active molecules .

Action Environment

The efficacy and stability of 4-Methoxycarbonyl-3,5-Dimethylphenylboronic Acid are influenced by the reaction conditions of the Suzuki–Miyaura coupling . This reaction is known for its mild conditions and functional group tolerance, suggesting that the compound can perform effectively in a variety of environments .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

Boronic acids and their derivatives have been widely used in various chemical reactions . Future research may focus on developing more efficient and straightforward synthesis methods, expanding the scope of reactions involving boronic acids, and exploring new applications in organic synthesis and medicinal chemistry .

properties

IUPAC Name

(4-methoxycarbonyl-3,5-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO4/c1-6-4-8(11(13)14)5-7(2)9(6)10(12)15-3/h4-5,13-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRQLKHCAJPJDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C)C(=O)OC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90478956
Record name [4-(Methoxycarbonyl)-3,5-dimethylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Methoxycarbonyl)-3,5-dimethylphenyl)boronic acid

CAS RN

876189-19-4
Record name [4-(Methoxycarbonyl)-3,5-dimethylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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